[6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hex-1-yl](4-methylpiperazin-1-yl)methanone
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Overview
Description
6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hex-1-ylmethanone is a complex organic compound with a unique structure It features a bicyclic hexane ring with bromine and dibromomethyl substituents, as well as a piperazine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hex-1-ylmethanone typically involves multiple steps. The initial step often includes the formation of the bicyclic hexane ring, followed by the introduction of bromine and dibromomethyl groups through halogenation reactions. The final step involves the attachment of the piperazine ring via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hex-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as amines, ethers, or thiols.
Scientific Research Applications
6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hex-1-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hex-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent modulation of downstream processes.
Properties
Molecular Formula |
C15H23Br3N2O |
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Molecular Weight |
487.1 g/mol |
IUPAC Name |
[6-bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H23Br3N2O/c1-13(2)14(11(17)18)4-5-15(13,10(14)16)12(21)20-8-6-19(3)7-9-20/h10-11H,4-9H2,1-3H3 |
InChI Key |
GRVPVNGAKKAGRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(C2Br)C(=O)N3CCN(CC3)C)C(Br)Br)C |
Origin of Product |
United States |
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